8-(3-chloro-4-methylbenzenesulfonyl)-3-methoxy-8-azabicyclo[3.2.1]octane
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Overview
Description
8-(3-chloro-4-methylbenzenesulfonyl)-3-methoxy-8-azabicyclo[3.2.1]octane is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by its bicyclic structure, which includes a sulfonyl group attached to a chloromethylphenyl ring and a methoxy group. Its stereochemistry is defined by the (1R,5S) configuration, indicating the specific spatial arrangement of its atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(3-chloro-4-methylbenzenesulfonyl)-3-methoxy-8-azabicyclo[3.2.1]octane typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the bicyclic core: This step involves the cyclization of a suitable precursor to form the azabicyclo[3.2.1]octane core.
Introduction of the sulfonyl group: The sulfonyl group is introduced through a sulfonylation reaction, often using sulfonyl chlorides in the presence of a base.
Attachment of the chloromethylphenyl ring: This step involves a substitution reaction where the chloromethylphenyl group is attached to the bicyclic core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
8-(3-chloro-4-methylbenzenesulfonyl)-3-methoxy-8-azabicyclo[3.2.1]octane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloromethyl group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, 8-(3-chloro-4-methylbenzenesulfonyl)-3-methoxy-8-azabicyclo[3.2.1]octane is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. Its structural features allow it to bind to specific proteins or enzymes, making it a useful tool in biochemical studies.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It may act as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound is used in the development of new materials and as a catalyst in various chemical processes. Its unique properties make it suitable for applications in materials science and catalysis.
Mechanism of Action
The mechanism of action of 8-(3-chloro-4-methylbenzenesulfonyl)-3-methoxy-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets. The compound binds to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-Iodobenzoic acid: Similar in having a halogenated aromatic ring but differs in its overall structure and functional groups.
Uniqueness
What sets 8-(3-chloro-4-methylbenzenesulfonyl)-3-methoxy-8-azabicyclo[321]octane apart is its unique bicyclic structure combined with the sulfonyl and methoxy groups
Properties
IUPAC Name |
8-(3-chloro-4-methylphenyl)sulfonyl-3-methoxy-8-azabicyclo[3.2.1]octane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClNO3S/c1-10-3-6-14(9-15(10)16)21(18,19)17-11-4-5-12(17)8-13(7-11)20-2/h3,6,9,11-13H,4-5,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKWIXDGGALPJQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2C3CCC2CC(C3)OC)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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